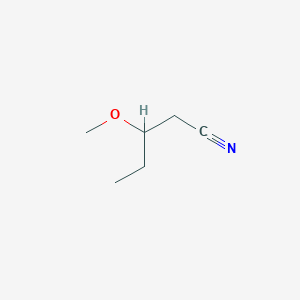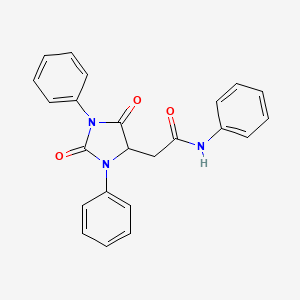![molecular formula C20H25N3 B8559942 1-[6-(3,3-dimethyl-1,2-dihydroinden-5-yl)pyridin-2-yl]piperazine](/img/structure/B8559942.png)
1-[6-(3,3-dimethyl-1,2-dihydroinden-5-yl)pyridin-2-yl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-[6-(3,3-dimethyl-1,2-dihydroinden-5-yl)pyridin-2-yl]piperazine is a complex organic compound that features a piperazine ring attached to a pyridine ring, which is further substituted with a 3,3-dimethylindan group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(3,3-dimethyl-1,2-dihydroinden-5-yl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the 3,3-dimethylindan derivative, followed by its functionalization to introduce the pyridine ring. The final step involves the formation of the piperazine ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound’s quality.
化学反応の分析
Types of Reactions
1-[6-(3,3-dimethyl-1,2-dihydroinden-5-yl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, such as hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydrogenated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
1-[6-(3,3-dimethyl-1,2-dihydroinden-5-yl)pyridin-2-yl]piperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound can be used as a probe to study receptor-ligand interactions, enzyme activity, and cellular signaling pathways.
Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for designing new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-[6-(3,3-dimethyl-1,2-dihydroinden-5-yl)pyridin-2-yl]piperazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as receptors, enzymes, or ion channels. The binding of the compound to these targets can modulate their activity, leading to therapeutic effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
1-[6-(3,3-Dimethylindan-5-yl)pyridin-2-yl]piperidine: Similar to the piperazine derivative but with a piperidine ring.
1-[6-(3,3-Dimethylindan-5-yl)pyridin-2-yl]morpholine: Contains a morpholine ring instead of a piperazine ring.
1-[6-(3,3-Dimethylindan-5-yl)pyridin-2-yl]pyrrolidine: Features a pyrrolidine ring in place of the piperazine ring.
Uniqueness
1-[6-(3,3-dimethyl-1,2-dihydroinden-5-yl)pyridin-2-yl]piperazine is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. The combination of the 3,3-dimethylindan group with the pyridine and piperazine rings creates a compound with a unique three-dimensional structure, influencing its reactivity and interactions with biological targets.
特性
分子式 |
C20H25N3 |
|---|---|
分子量 |
307.4 g/mol |
IUPAC名 |
1-[6-(3,3-dimethyl-1,2-dihydroinden-5-yl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C20H25N3/c1-20(2)9-8-15-6-7-16(14-17(15)20)18-4-3-5-19(22-18)23-12-10-21-11-13-23/h3-7,14,21H,8-13H2,1-2H3 |
InChIキー |
LDOJNWZRYCODPS-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2=C1C=C(C=C2)C3=NC(=CC=C3)N4CCNCC4)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene](/img/structure/B8559890.png)

![5-(4-nitrobenzylidene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B8559897.png)
![(1S)-1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B8559905.png)




![4-[2-(Methylthio)ethylamino]phenyl methyl sulfone](/img/structure/B8559946.png)

